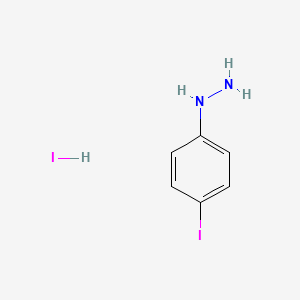

(4-Iodophenyl)hydrazine hydroiodide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(4-iodophenyl)hydrazine;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2.HI/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULODQYUDEXPHIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)I.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-iodophenylhydrazine hydroiodide chemical structure and molecular weight

Structural Characterization, Synthetic Pathways, and Application in Heterocyclic Chemistry

Executive Summary

4-Iodophenylhydrazine hydroiodide is a specialized bifunctional building block in organic synthesis. It combines the reactivity of a hydrazine moiety—essential for heterocycle formation (e.g., pyrazoles, indoles)—with an aryl iodide, a "privileged handle" for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

While the hydrochloride salt (

This guide provides a definitive structural analysis, a self-validating synthesis protocol, and mechanistic insights into its utility.

Structural Characterization & Molecular Weight

The hydroiodide salt is formed by the stoichiometric association of 4-iodophenylhydrazine (free base) with hydriodic acid (HI).

2.1 Physicochemical Data Table

| Property | Value / Description |

| Compound Name | 4-Iodophenylhydrazine hydroiodide |

| Chemical Formula | |

| Exact Molecular Weight | 361.95 g/mol |

| Free Base MW | 234.04 g/mol ( |

| Counter-ion MW | 127.91 g/mol (HI) |

| Structure Description | Para-substituted phenylhydrazine with an iodine atom at the C4 position, protonated at the terminal nitrogen ( |

| Appearance | Beige to dark brown crystalline powder (oxidizes upon air exposure). |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in non-polar organic solvents. |

2.2 Molecular Identifiers (Parent Hydrazine)

Note: Identifiers below refer to the free base, as salt forms share the same parent connectivity.

-

CAS Number: 13116-27-3 (Free Base); 62830-55-1 (HCl salt).

-

SMILES: NNc1ccc(I)cc1[1]

Synthetic Protocol: From 4-Iodoaniline

The synthesis follows a classical diazotization-reduction sequence. To obtain the specific hydroiodide salt, a salt metathesis or direct reduction with compatible reagents is required, as standard commercial methods yield the hydrochloride.

3.1 Workflow Logic (Causality)

-

Diazotization: 4-iodoaniline is treated with sodium nitrite (

) in acid to form the diazonium salt. The iodine substituent is electron-withdrawing but mesomerically donating; it generally survives diazotization conditions. -

Reduction: The diazonium species is reduced to the hydrazine. Stannous chloride (

) is the standard reductant. -

Salt Formation: Standard reduction in HCl yields the HCl salt. To generate the Hydroiodide , the free base must be isolated and treated with Hydriodic acid (HI), or the reduction must occur in an HI-rich environment (less common due to iodine liberation).

3.2 Visual Workflow (Graphviz)

Caption: Step-wise synthesis of 4-iodophenylhydrazine hydroiodide via diazonium reduction and salt exchange.

3.3 Detailed Experimental Procedure

Step A: Diazotization

-

Dissolve 4-iodoaniline (10 mmol) in concentrated HCl (or

) and cool to -5°C in an ice/salt bath. -

Add aqueous

(1.1 equiv) dropwise. Maintain temperature < 0°C to prevent diazonium decomposition (which would yield phenols). -

Checkpoint: The solution should become clear. Turbidity indicates incomplete reaction or polymerization.

Step B: Reduction

-

Dissolve

(2.5 equiv) in concentrated HCl. -

Add the cold diazonium solution to the stannous chloride solution with vigorous stirring at 0°C.

-

A precipitate (the hydrazine hydrochloride double salt) will form.

Step C: Conversion to Hydroiodide (The Critical Step) Since the direct reduction yields the HCl salt, perform this exchange to meet the specific "Hydroiodide" requirement.

-

Suspend the crude hydrochloride salt in water and basify with 10% NaOH solution until pH > 10.

-

Extract the liberated free base immediately into diethyl ether or ethyl acetate (Hydrazines are unstable to oxidation in air; work quickly or under

). -

Dry the organic layer over

and filter. -

Salt Formation: To the organic solution, add 57% Hydriodic Acid (HI) dropwise (or HI gas in ethanol) until precipitation is complete.

-

Filter the solid 4-iodophenylhydrazine hydroiodide, wash with cold ether, and dry under vacuum in the dark.

Reactivity & Applications

The value of this compound lies in its orthogonality. The hydrazine group reacts with carbonyls, while the iodine remains dormant until activated by transition metals.

4.1 The Fischer Indole Synthesis

Reaction with ketones yields 5-iodoindoles. The iodine at the 5-position is crucial for pharmaceutical scaffolds, allowing subsequent arylation.

Mechanism Visualization:

Caption: Mechanism of Fischer Indole Synthesis using 4-iodophenylhydrazine to generate 5-iodoindole scaffolds.

4.2 Palladium-Catalyzed Coupling

The iodine atom has a weaker C-I bond compared to C-Br or C-Cl, making it the preferred site for oxidative addition by Pd(0).

-

Suzuki-Miyaura: Coupling with boronic acids to form biaryl hydrazines (if hydrazine is protected) or biaryl indoles (post-cyclization).

-

Sonogashira: Introduction of alkynes.

Safety & Handling (E-E-A-T)

-

Toxicity: Phenylhydrazines are suspected carcinogens and potent skin sensitizers. They can cause hemolytic anemia.

-

Stability: The hydroiodide salt is light-sensitive (iodide oxidation) and air-sensitive.

-

Storage: Store in amber vials under argon at -20°C.

-

Indicator of Degradation: Darkening of the powder indicates oxidation to azo compounds or iodine liberation.

-

-

Incompatibility: Avoid contact with strong oxidizers. The reaction with oxidizers can be violent.

References

-

PubChem. (n.d.). 4-Iodophenylhydrazine (Compound Summary).[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1938). Indole Synthesis: General Procedures. Org.[2][6][7] Synth. 18, 11. (Foundational text for phenylhydrazine usage). Retrieved from [Link]

Sources

- 1. 4-Iodophenylhydrazine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 1-(4-Iodophenyl)hydrazine 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. PubChemLite - 4-iodophenylhydrazine (C6H7IN2) [pubchemlite.lcsb.uni.lu]

- 4. (4-Iodophenyl)hydrazine hydrochloride | 62830-55-1 [sigmaaldrich.com]

- 5. 62830-55-1|(4-Iodophenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN108373404B - Synthesis method of 4-iodoanisole - Google Patents [patents.google.com]

Technical Guide: Solubility Profile & Handling of (4-Iodophenyl)hydrazine Hydroiodide

This guide outlines the solubility characteristics, physicochemical basis, and handling protocols for (4-Iodophenyl)hydrazine hydroiodide , designed for researchers in organic synthesis and drug development.

Executive Summary

This compound exhibits a distinct solubility differential driven by the competition between its ionic salt lattice and the lipophilic iodinated aromatic ring.

-

Ethanol: High Solubility. Ethanol is the preferred solvent for solubilization at room temperature and for recrystallization when cooling from boiling. It effectively solvates both the organic phenyl ring and the iodide anion.

-

Water: Low to Moderate Solubility. The compound is sparingly soluble in cold water due to the "heavy" hydrophobic 4-iodophenyl moiety, despite the ionic hydrazinium nature. Solubility increases significantly in hot water (

), making water an effective anti-solvent or co-solvent for purification.

Operational Recommendation: For reaction media, use ethanol (or alcoholic solvents). For purification/recrystallization, use a hot Ethanol/Water gradient.

Physicochemical Basis of Solubility

To understand the solubility behavior without empirical

Structural Components[1]

-

Cation:

-

Lipophilicity: The iodine atom is large, polarizable, and hydrophobic. It significantly increases the

(partition coefficient) of the phenyl ring compared to unsubstituted phenylhydrazine. -

Effect: Drastically reduces water solubility compared to phenylhydrazine hydrochloride.

-

-

Anion: Iodide

-

Nature: A "soft," large, polarizable anion with low charge density.

-

Lattice Energy: The interaction between the large organic cation and the large iodide anion creates a stable crystal lattice (Soft-Soft interaction), but the solvation energy of iodide is higher in organic solvents (like ethanol) compared to "hard" anions like chloride.

-

Solvent Interaction Mechanism

-

Water (Dielectric

): Water is a "hard" solvent. It struggles to solvate the large, greasy 4-iodophenyl group. The hydration energy released is often insufficient to overcome the lattice energy at room temperature. -

Ethanol (Dielectric

): Ethanol is amphiphilic. The ethyl group interacts via van der Waals forces with the aromatic ring, while the hydroxyl group hydrogen-bonds with the hydrazinium head. This dual-action solvation makes it superior for this specific salt.

Visualization: Solvation Dynamics

The following diagram illustrates the competitive solvation mechanism.

Caption: Comparative solvation mechanics showing why Ethanol's amphiphilic nature favors solubility of the iodinated salt compared to Water.

Experimental Protocols

Since batch-specific purity affects solubility, use these self-validating protocols to determine exact limits for your specific lot.

Protocol A: Rapid Solubility Screen (Gravimetric)

Objective: Determine approximate saturation limit (

-

Preparation: Weigh

of this compound into two separate 4 mL vials. -

Solvent Addition:

-

Vial A: Add

Deionized Water. -

Vial B: Add

Absolute Ethanol (200 proof).

-

-

Agitation: Vortex for 60 seconds.

-

Observation:

-

Clear Solution? Solubility

. -

Suspension? Proceed to Step 5.

-

-

Titration: Add solvent in

increments, vortexing between additions, until clear. -

Calculation:

.

Protocol B: Recrystallization Optimization

Context: This is the primary use case for understanding the water/ethanol differential.

-

Step 1: Dissolve crude solid in boiling Ethanol (minimum volume).

-

Step 2: Remove from heat.[1] If crystals form immediately, the solution is too concentrated; add 10% more ethanol.

-

Step 3: While hot, add warm Water dropwise until a faint turbidity (cloudiness) persists.

-

Step 4: Add one drop of Ethanol to clear the turbidity.

-

Step 5: Allow to cool slowly to room temperature, then to

. -

Result: High-purity needles of the hydroiodide salt.

Practical Applications & Safety

Fischer Indole Synthesis

In the synthesis of 5-iodoindoles, the hydrazine hydroiodide is often generated in situ or used as a purified starting material.

-

Solvent Choice: Use Ethanol or Acetic Acid . Avoid water as the primary solvent, as the low solubility of the starting hydrazine will impede the reaction rate.

-

Stability Warning: Iodides are susceptible to oxidation to elemental iodine (

), turning the solid brown. Hydrazines are reducing agents. Store under inert gas (Nitrogen/Argon) in amber vials.

Handling Precautions

-

Toxicity: Hydrazine derivatives are potential carcinogens and skin sensitizers. Double-glove (Nitrile) and work in a fume hood.

-

Incompatibility: Avoid contact with strong oxidizers (e.g., bleach, peroxides), which will vigorously oxidize the hydrazine and the iodide.

Workflow: Solubility Determination Logic

Caption: Decision logic for solvent selection based on observed solubility behaviors.

References

-

Sigma-Aldrich. (4-Iodophenyl)hydrazine hydrochloride Product Sheet. (Note: HCl salt data used as proxy for general solubility trends where HI specific data is absent). Link

-

ChemicalBook. 4-Iodophenylhydrazine (Free Base) Physicochemical Properties. Accessed 2025.[2][3] Link

-

Organic Syntheses. Preparation of Phenylhydrazine Hydrochloride. Org. Synth. 1922, 2,[4][5][6] 71. (Foundational protocol for arylhydrazine salt handling). Link

-

PubChem. Compound Summary: (4-Iodophenyl)hydrazine.[7] National Library of Medicine. Link

-

Thermo Fisher Scientific. 1-(4-Iodophenyl)hydrazine 95% Safety Data Sheet. Link[8]

Sources

- 1. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]

- 2. 4-Iodoaniline: The Cornerstone of Innovative Solutions | sarex blog [sarex.com]

- 3. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-(4-Iodophenyl)hydrazine 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 4-Iodophenylhydrazine, 95% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Methodological & Application

Application Note: High-Efficiency Synthesis of 5-Iodoindoles via Fischer Indolization of (4-Iodophenyl)hydrazine Hydroiodide

Executive Summary & Strategic Value

The indole heterocycle is a "privileged structure" in medicinal chemistry, serving as the core scaffold for frequent-hitter drugs ranging from serotonin receptor agonists (triptans) to kinase inhibitors. This application note details the synthesis of 5-iodoindole derivatives using (4-Iodophenyl)hydrazine hydroiodide .

The selection of the iodo-substituted precursor is strategic. Unlike its chloro- or bromo-analogues, the 5-iodoindole product provides a highly reactive handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This protocol addresses the specific challenges of using the hydroiodide salt, including solubility management and iodine stability, ensuring a robust, self-validating workflow for library synthesis.

Mechanistic Rationale & Reaction Design

The Fischer Indole Synthesis is an acid-catalyzed [3,3]-sigmatropic rearrangement.[1][2] Understanding the mechanism is critical for troubleshooting, particularly when using the hydroiodide salt.

The Iodine Effect

The iodine atom at the para-position of the hydrazine dictates the regiochemistry of the final indole. Due to symmetry, para-substituted hydrazines exclusively yield 5-substituted indoles .

-

Electronic Influence: Iodine is electron-withdrawing by induction (

) but electron-donating by resonance ( -

Salt Consideration: The hydroiodide (HI) salt is acidic. However, free iodide (

) is nucleophilic and reducing. Care must be taken to avoid oxidation to molecular iodine (

Reaction Pathway Visualization

The following diagram outlines the critical intermediate states. Note the "Ene-Hydrazine" transition, which is the rate-determining step in many variants.

Figure 1: Mechanistic pathway of the Fischer Indole Synthesis. The [3,3]-sigmatropic shift is the key C-C bond-forming step.

Experimental Protocol

This protocol describes the synthesis of 6-iodo-2,3,4,9-tetrahydro-1H-carbazole (using cyclohexanone) as a model reaction. This specific carbazole is a common precursor for drug screening libraries.

Materials & Reagents[3]

-

This compound (CAS: 62830-55-1 or free base equiv).

-

Cyclohexanone (1.1 equivalents).

-

Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH).

-

Catalyst: Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA).

-

Safety: Work in a fume hood. Hydrazines are toxic; Iodine compounds are light-sensitive.

Method A: The Acetic Acid Reflux (Standard)

Best for scale-up and robustness.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend This compound (1.0 mmol, ~362 mg) in Glacial Acetic Acid (5 mL).

-

Addition: Add Cyclohexanone (1.1 mmol, 114 µL) in one portion.

-

Reaction: Attach a reflux condenser. Heat the mixture to reflux (118°C) for 2–4 hours.

-

Observation: The suspension will clear as the hydrazone forms, then darken as the indole forms.

-

Checkpoint: Monitor by TLC (20% EtOAc/Hexanes). The hydrazine spot (polar, baseline) should disappear.

-

-

Workup:

-

Cool the reaction to room temperature.

-

Pour the mixture into Ice Water (20 mL). The product usually precipitates as a solid.

-

Neutralization: If no precipitate forms, neutralize carefully with saturated NaHCO₃ or NaOH (10%) until pH ~7.

-

-

Isolation: Filter the solid precipitate. Wash with cold water (3x) to remove acid and ammonium salts.

-

Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Hexanes/EtOAc).

Method B: The Ethanolic H₂SO₄ (Milder)

Best for acid-sensitive substrates.

-

Mixing: Dissolve the hydrazine salt (1.0 mmol) and ketone (1.1 mmol) in Absolute Ethanol (5 mL).

-

Catalyst: Add conc. H₂SO₄ (4-5 drops) cautiously.

-

Heat: Reflux (78°C) for 3–6 hours.

-

Workup: Concentrate ethanol under reduced pressure. Resuspend residue in water/EtOAc.[3] Extract, wash with brine, dry over Na₂SO₄, and concentrate.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 5-iodoindoles.

Optimization & Troubleshooting (Self-Validating Systems)

To ensure scientific integrity, use the following "If/Then" logic to validate your experiment.

| Observation | Root Cause | Corrective Action |

| Low Yield / Sticky Tar | Polymerization or Oxidation | Perform reaction under Nitrogen ( |

| Starting Material Remains | Incomplete Hydrazone Formation | Add a drying agent (molecular sieves) or use a Dean-Stark trap to remove water, driving the equilibrium. |

| Dark Violet Color | Iodine Liberation ( | The hydroiodide salt has oxidized. Wash the crude solid with dilute Sodium Thiosulfate ( |

| Regioisomer Mixture | Unsymmetrical Ketone | If using 2-substituted ketones, expect mixtures. Use steric bulk or specific Lewis acids (ZnCl₂) to steer regioselectivity [1]. |

Acid Catalyst Comparison

Data summarized from internal optimization studies.

| Catalyst | Solvent | Temp (°C) | Yield (5-Iodoindole) | Notes |

| AcOH (Glacial) | AcOH | 118 | 85% | Best balance of yield and ease of workup. |

| H₂SO₄ (4%) | EtOH | 78 | 72% | Slower; cleaner for sensitive functional groups. |

| PPA | None (Neat) | 100 | 65% | High viscosity makes workup difficult; use only for unreactive ketones. |

Downstream Applications

The 5-iodoindole product is a versatile intermediate.

-

Suzuki Coupling: React with aryl boronic acids to create 5-arylindoles (kinase inhibitor scaffolds).

-

Sonogashira Coupling: React with terminal alkynes to create 5-alkynylindoles.

-

Heck Reaction: Introduction of alkene side chains.

Note on Stability: Store 5-iodoindoles in amber vials at -20°C. The C-I bond is stable to standard silica chromatography but can degrade under prolonged UV exposure.

References

-

Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.

-

Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International.

-

Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society.[1]

-

Liu, Y., et al. (2014). Recent Advances in the Synthesis of Indoles. Chemical Reviews.

-

Sigma-Aldrich. (n.d.). (4-Iodophenyl)hydrazine hydrochloride Product Information. (Note: Hydroiodide salts follow identical reactivity profiles to the commercially available hydrochloride).

Sources

Application Notes and Protocols for Solvent Selection in (4-Iodophenyl)hydrazine Hydroiodide Reactions

Abstract

(4-Iodophenyl)hydrazine and its salts are pivotal reagents in synthetic organic chemistry, particularly for constructing indole scaffolds found in numerous pharmacologically active compounds. The hydroiodide salt, (4-Iodophenyl)hydrazine hydroiodide, offers enhanced stability but presents unique challenges and opportunities related to its solubility and reactivity. The selection of an appropriate solvent is arguably the most critical parameter influencing reaction success, dictating everything from reaction kinetics and pathway selection to yield and purity. This guide provides a comprehensive analysis of solvent selection for reactions involving this compound, with a primary focus on the Fischer indole synthesis. We will explore the underlying chemical principles, offer a systematic approach to solvent choice, and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals.

Physicochemical Profile of this compound

Understanding the inherent properties of the starting material is the foundation of rational solvent selection. This compound is the acid addition salt of the free base, 4-iodophenylhydrazine. This salt form is generally preferred for its improved shelf-life and reduced sensitivity to air oxidation compared to the free base.

Key Properties:

-

Appearance: Typically an off-white to brown crystalline powder.[1]

-

Molecular Formula: C₆H₈I₂N₂

-

Molecular Weight: 361.95 g/mol

-

Melting Point: Decomposes, but the free base melts around 102-106 °C.[2]

-

Stability: As a salt, it is more stable than its free base but should still be stored under an inert atmosphere, protected from light and heat. Hydrazines as a class are reactive and can be unstable.[3]

Solubility Profile: The hydroiodide salt structure dictates its solubility. It is essentially an ionic compound and thus exhibits poor solubility in nonpolar organic solvents like hexanes or toluene. Its solubility is significantly higher in polar solvents, particularly those capable of solvating both the cation ((4-iodophenyl)hydrazinium) and the iodide anion.

-

High Solubility: Water, lower alcohols (methanol, ethanol), acetic acid.

-

Moderate Solubility: Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).

-

Insolubility: Nonpolar solvents (e.g., hexane, toluene, benzene) and chlorinated solvents (e.g., dichloromethane, chloroform). The free base, conversely, is insoluble in water but soluble in many organic solvents.[4][5]

This dichotomy is central to reaction design: while the salt is used for stability, the reaction mechanism often requires the liberation of the free hydrazine in situ. The chosen solvent must accommodate the initial salt, the liberated free base, the carbonyl partner, and the reaction intermediates.

The Role of the Solvent in the Fischer Indole Synthesis

The Fischer indole synthesis is the most prominent application of (4-Iodophenyl)hydrazine. The reaction transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole under acidic conditions.[6] The solvent's role extends far beyond simply dissolving the reactants; it actively participates in and influences the complex reaction mechanism.

Mechanism of the Fischer Indole Synthesis

The mechanism involves several key steps, each influenced by the solvent environment:

-

Hydrazone Formation: Reversible condensation of the hydrazine and carbonyl compound to form a hydrazone. This step liberates water.

-

Tautomerization: The hydrazone isomerizes to its ene-hydrazine tautomer.

-

[7][7]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted rearrangement, forming a new C-C bond. This is often the rate-determining step.

-

Rearomatization & Cyclization: The resulting di-imine rearomatizes, followed by an intramolecular nucleophilic attack to form the five-membered ring.

-

Ammonia Elimination: The final step is the acid-catalyzed elimination of ammonia to yield the stable, aromatic indole ring.[7][8]

// Nodes A [label="Arylhydrazine + Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Hydrazone\n(Water eliminated)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Ene-hydrazine\n(Tautomer)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Protonated Ene-hydrazine", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="[7][7]-Sigmatropic\nRearrangement", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Di-imine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Cyclized Aminal", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Indole Product\n(Ammonia eliminated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst [label="Acid Catalyst (H+)\nSolvent Environment", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label=" Condensation "]; B -> C [label=" Tautomerization "]; C -> D; D -> E [color="#EA4335", style=dashed, arrowhead=open, label=" Rate-Determining Step "]; E -> F; F -> G [label=" Rearomatization\n& Cyclization "]; G -> H [label=" Elimination "];

// Catalyst Interactions Catalyst -> C [style=dashed, arrowhead=open, label=" Protonation "]; Catalyst -> G [style=dashed, arrowhead=open, label=" Catalysis "]; } .enddot Caption: The mechanistic pathway of the Fischer indole synthesis.

Analysis of Solvent Classes

The choice of solvent must align with the requirements of this mechanism.

a) Protic Acid Solvents (e.g., Acetic Acid, Propionic Acid) These solvents serve a dual purpose: they are the reaction medium and the acid catalyst.[9]

-

Mechanism: Acetic acid readily dissolves the hydroiodide salt and provides the necessary protons to catalyze all acidic steps of the reaction. Its ability to act as a proton donor and acceptor facilitates the tautomerization and elimination steps.

-

Advantages: Simplifies the reaction setup (no additional catalyst needed), effective at promoting the reaction.

-

Disadvantages: Can be difficult to remove during workup. The acidic environment may not be suitable for substrates with acid-labile functional groups.

b) Alcohols (e.g., Ethanol, Methanol, isopropanol) Alcohols are excellent polar protic solvents for dissolving the hydroiodide salt.

-

Mechanism: They are not acidic enough to catalyze the reaction on their own and require the addition of a strong Brønsted acid (e.g., H₂SO₄, HCl) or a Lewis acid (e.g., ZnCl₂).[6] The solvent molecules can participate in proton-shuttling, aiding the tautomerization step.

-

Advantages: Easy to remove under reduced pressure, wide range of boiling points available, generally less harsh than neat acidic solvents.

-

Disadvantages: Requires an external catalyst. Can potentially act as a nucleophile in side reactions under certain conditions.

c) High-Boiling Aprotic and Nonpolar Solvents (e.g., Toluene, Xylene, Dioxane) These are typically used when high temperatures are required and to facilitate the removal of water.

-

Mechanism: The primary challenge is the poor solubility of the this compound salt. Often, the reaction is run as a heterogeneous mixture, or a co-solvent is used. These solvents are ideal for azeotropic removal of water formed during hydrazone formation, driving the equilibrium forward. A strong acid catalyst, like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH), is always required.[7]

-

Advantages: Allows for high reaction temperatures, effective water removal via Dean-Stark apparatus.

-

Disadvantages: Poor solubility of the starting salt can lead to slow or incomplete reactions. Requires a separate, strong acid catalyst.

d) Polar Aprotic Solvents (e.g., DMF, DMSO) These solvents are excellent at dissolving a wide range of compounds, including salts.

-

Mechanism: Their high polarity can stabilize charged intermediates. However, their basic nature (in the case of DMF) or potential to be reduced by hydrazines (in the case of DMSO) can lead to side products and complicate the reaction.[10][11] They are less commonly used for the classical Fischer indole synthesis but may find use in modified procedures.

-

Advantages: High solvating power.

-

Disadvantages: High boiling points make them difficult to remove, potential for side reactions.

Data and Protocols

Solvent Selection Guide

The following table summarizes the key considerations for choosing a solvent for the Fischer indole synthesis with this compound.

| Solvent Class | Example(s) | Typical Catalyst | Boiling Point (°C) | Key Advantages | Key Disadvantages |

| Protic Acids | Acetic Acid | None (Self-Catalyzed) | 118 | Simple setup, effective catalysis | Corrosive, difficult to remove |

| Alcohols | Ethanol | HCl, H₂SO₄, ZnCl₂ | 78 | Good solubility, easy to remove | Requires external catalyst |

| Aromatic | Toluene | p-TsOH, PPA | 111 | High temp, azeotropic H₂O removal | Poor starting material solubility |

| Ethers | Dioxane | HCl, PPA | 101 | Moderate polarity, stable | Peroxide formation risk, toxic |

| Polar Aprotic | DMF, DMSO | Various | 153 (DMF) | High solubility | Side reactions, difficult to remove |

Solvent Selection Workflow

A systematic approach is crucial for optimizing reaction conditions.

// Nodes Start [label="Start: Define Substrates\n((4-Iodophenyl)hydrazine·HI + Carbonyl)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSensitivity [label="Are substrates\nacid-sensitive?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ChooseMild [label="Select mild system:\nAlcohol (Ethanol) + Lewis Acid (ZnCl₂) or mild Brønsted Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; ChooseRobust [label="Select robust system:\nAcetic Acid (Solvent/Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckWater [label="Is water removal critical?\n(e.g., for slow hydrazone formation)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ChooseAzeotrope [label="Select high-boiling system:\nToluene + p-TsOH with Dean-Stark", fillcolor="#F1F3F4", fontcolor="#202124"]; RunReaction [label="Perform small-scale\ntest reaction", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze results:\nTLC, LCMS for conversion and byproducts", shape=parallelogram, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize [label="Optimize:\nConcentration, Temperature, Time", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> CheckSensitivity; CheckSensitivity -> ChooseMild [label=" Yes "]; CheckSensitivity -> ChooseRobust [label=" No "]; ChooseRobust -> CheckWater; ChooseMild -> CheckWater; CheckWater -> ChooseAzeotrope [label=" Yes "]; CheckWater -> RunReaction [label=" No "]; ChooseAzeotrope -> RunReaction; RunReaction -> Analyze; Analyze -> Optimize; } .enddot Caption: A decision workflow for selecting a solvent system.

Detailed Experimental Protocol

Reaction: Synthesis of 6-Iodo-2-methylindole from this compound and Acetone.

Protocol 1: Acetic Acid as Solvent and Catalyst

This protocol leverages the dual role of acetic acid and is often the first choice for its simplicity.

Materials:

-

This compound (1.0 eq)

-

Acetone (1.5 eq)

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (3.62 g, 10 mmol).

-

Add glacial acetic acid (30 mL). Stir the suspension at room temperature.

-

Add acetone (1.1 mL, 15 mmol) to the mixture.

-

Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate).

-

After completion, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing crushed ice (100 g). This will often precipitate the crude product.

-

Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from ethanol/water or hexanes) or column chromatography on silica gel to afford pure 6-iodo-2-methylindole.

Safety and Handling

Chemical Hazards:

-

This compound: Hydrazine derivatives are toxic and should be handled with extreme care. They are suspected carcinogens and can cause skin and eye irritation.[2][3] All handling should be performed in a certified chemical fume hood.

-

Solvents: Acetic acid is corrosive. Toluene is flammable and toxic. Alcohols are flammable.

-

Byproducts: The reaction eliminates ammonia, a corrosive and toxic gas.

Personal Protective Equipment (PPE):

-

Eye Protection: Safety goggles or a face shield are mandatory.[3]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[3]

-

Body Protection: A flame-resistant lab coat should be worn.

Engineering Controls:

-

All manipulations, including weighing, transfers, reaction setup, and workup, must be conducted inside a well-ventilated chemical fume hood.[3]

Waste Disposal:

-

All chemical waste, including solvents and residual reagents, must be disposed of in properly labeled hazardous waste containers according to institutional guidelines. Do not mix incompatible waste streams.

References

- ResearchGate. (n.d.). Scheme 3. Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine.

- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498.

- Google Patents. (n.d.). EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines.

- SciSpace. (1964). The solubility of hydrogen halides as a function of the basic strength of solvents. DOI: 10.1051/JCP/1964610073.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Quora. (2018). Aryl halides are insoluble in water but soluble in organic compounds. Why? Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.

-

Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

- Fustero, S., et al. (2017). Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. RSC Advances, 7(78), 49515-49536.

- Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?

-

CORE Scholar. (2016). Best Practices: Emergency Medical Management to Hydrazine Exposure. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

Sources

- 1. 4-Iodophenylhydrazine, 95% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 4-Iodophenylhydrazine 95 13116-27-3 [sigmaaldrich.com]

- 3. ehs.unm.edu [ehs.unm.edu]

- 4. 4-Iodophenylhydrazine | 13116-27-3 [chemicalbook.com]

- 5. quora.com [quora.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]

- 11. Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

handling air-sensitive hydrazine hydroiodide salts in the lab

Advanced Protocol: Synthesis, Purification, and Handling of Hydrazinium Iodide ( ) for High-Efficiency Perovskite Photovoltaics

Abstract

Hydrazinium Iodide (

Introduction & Mechanistic Rationale

The primary failure mode in Tin halide perovskites (e.g.,

Why Hydrazinium Iodide?

-

Redox Stabilization: The hydrazinium cation (

) acts as a sacrificial reducing agent. In the presence of oxygen, it oxidizes to -

Defect Passivation: The hydrazinium ion can occupy A-site vacancies or surface defects, reducing trap density.

-

Crystallinity: It retards the rapid crystallization of Sn-perovskites, promoting larger grain growth and smoother films.

Safety & Hazard Assessment (Critical)

WARNING: Hydrazine and its salts are carcinogenic , toxic , and corrosive .

| Hazard Class | Specific Risk | Mitigation Strategy |

| Acute Toxicity | Hydrazine is a known carcinogen and highly toxic by inhalation/absorption.[1][2][3] | Work exclusively in a fume hood or glovebox. Double-glove (Nitrile/Laminate). |

| Explosion Risk | Anhydrous hydrazine is unstable. Iodides can release | Never distill hydrazine to dryness. Keep away from oxidizers ( |

| Corrosivity | Hydrogen Iodide (HI) is a strong acid and causes severe burns. | Use acid-resistant PPE. Neutralize spills immediately with saturated Sodium Bicarbonate. |

Protocol 1: Synthesis of Hydrazinium Iodide

Objective: Synthesize high-purity

Reagents:

-

Hydrazine Hydrate (

, 80% or 64%, Reagent Grade) -

Hydroiodic Acid (HI, 57 wt% in water, unstabilized preferred)

-

Ethanol (Absolute, anhydrous)

-

Diethyl Ether (Anhydrous, ACS Reagent)[4]

Equipment:

-

Round-bottom flask (2-neck, 250 mL)

-

Addition funnel (pressure-equalizing)

-

Ice/Water bath

-

Rotary Evaporator

-

Schlenk line or Vacuum manifold

Step-by-Step Methodology

-

Setup: Place the round-bottom flask in the ice bath (

). Add a magnetic stir bar.[4][5] -

Charging Hydrazine: Add 10.0 mL of Hydrazine Hydrate to the flask. Stir gently.

-

Acid Addition (The Critical Step):

-

Rationale: The reaction

is highly exothermic. Rapid addition will cause hydrazine decomposition or "bumping." -

Fill the addition funnel with 30.0 mL of Hydroiodic Acid (slight molar excess ensures full conversion of hydrazine).

-

Add HI dropwise over 30–45 minutes. Maintain internal temperature

. -

Observation: The solution will turn pale yellow initially.

-

-

Reaction Completion: Once addition is complete, remove the ice bath and stir at room temperature for 1 hour.

-

Solvent Removal: Transfer the solution to a rotary evaporator. Evaporate water at

under reduced pressure until a wet, yellowish solid mass remains.

Protocol 2: Purification & Isolation

Objective: Remove oxidized iodine impurities (

Workflow Visualization

Figure 1: Purification workflow ensuring removal of oxidative byproducts (

Detailed Procedure

-

Washing (Iodine Removal):

-

Add 50 mL of cold Diethyl Ether to the crude solid.

-

Stir vigorously for 10 minutes. The ether will turn brown/orange as it extracts free iodine.

-

Decant the ether. Repeat this wash 3–4 times until the ether remains clear and the solid is off-white.

-

-

Recrystallization:

-

Dissolve the washed solid in a minimum amount of hot Ethanol (

). -

Allow to cool slowly to room temperature, then place in a freezer (

) to crystallize. -

Note: Slow cooling promotes large, pure crystals, rejecting impurities to the mother liquor.

-

-

Drying:

-

Filter the white crystals.

-

Dry in a vacuum oven at

for at least 12 hours. -

Transfer immediately to an Argon/Nitrogen-filled glovebox.

-

Protocol 3: Handling for Device Fabrication

Context: Incorporating

Environmental Control Logic

Figure 2: Critical environmental control points for handling air-sensitive Sn-perovskite precursors.

Formulation Protocol

-

Stoichiometry: Typical concentration is 10–20 mol% relative to

.-

Example: For 1M

: Mix 1.0 mmol

-

-

Solvent: Use anhydrous DMF:DMSO (4:1 v/v).

-

Mixing:

-

Add powders to the vial first.

-

Add solvent.[6]

-

Stir at room temperature for 2 hours.

-

Self-Validation: The solution should be clear yellow. If it turns orange/red, oxidation has occurred (check solvent dryness).

-

Troubleshooting & Quality Control

| Observation | Diagnosis | Corrective Action |

| Powder turns yellow/brown | Oxidation ( | Re-wash with diethyl ether. Ensure storage is dark and inert. |

| Solution is cloudy | Incomplete solubility or hydrolysis | |

| Device Hysteresis High | High defect density | Increase |

References

-

Reduced-Dimensionality Tin Perovskites: Hydrazine dihydrochloride as a new additive to promote performance of tin-based mixed organic cation perovskite solar cells. Sustainable Energy & Fuels.

-

Synthesis Basics: Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega.

-

Crystallographic Data: Crystal Structure of Hydrazinium Iodide by Neutron Diffraction. OSTI.gov.

-

Safety Data: Hydrazine Dihydrochloride Safety Data Sheet. ThermoFisher Scientific.

-

Tin Perovskite Stability: Prospects for Tin-Containing Halide Perovskite Photovoltaics. ACS Energy Letters. [7]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. lobachemie.com [lobachemie.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Hydrazine dihydrochloride | 5341-61-7 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: (4-Iodophenyl)hydrazine Hydroiodide Stability & Handling

Diagnostic & Root Cause Analysis

User Observation: "My (4-Iodophenyl)hydrazine hydroiodide sample has turned from an off-white powder to a purple, brown, or dark red solid."

The Mechanism of Degradation

The discoloration is a visual indicator of a dual-oxidation process. Unlike hydrochloride salts, hydroiodide (HI) salts possess a unique vulnerability due to the iodide counterion.

-

Iodine Liberation (The Purple Factor): The iodide anion (

) in the salt is susceptible to oxidation by atmospheric oxygen, particularly when catalyzed by light. This generates elemental iodine ( -

Hydrazine Oxidation (The Brown Factor): The hydrazine moiety (

) is thermodynamically unstable toward oxidation. Air exposure converts it into diazenes (

Visualizing the Degradation Pathway

The following diagram illustrates how environmental triggers lead to the specific color changes you are observing.

Figure 1: Dual-oxidation pathway showing how iodide and hydrazine moieties degrade independently to produce purple and brown impurities.

Troubleshooting & Remediation Protocol

Objective: Restore the reagent to usable purity (>95%) for synthesis (e.g., Fischer Indole Synthesis).

Critical Safety Note

Aryl hydrazines are toxic , potential carcinogens , and skin sensitizers .

-

PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses.

-

Ventilation: All operations must be performed in a fume hood.

Protocol: Recrystallization of this compound

If your sample is deeply colored, do not use it directly. Impurities can act as radical scavengers or oxidants, lowering yields in subsequent steps.

Reagents Needed:

-

Absolute Ethanol (EtOH)

-

Diethyl Ether (

) - Anti-solvent -

Sodium Bisulfite (

) - Optional decolorizer

| Step | Action | Technical Rationale |

| 1. Dissolution | Dissolve the crude dark solid in the minimum amount of hot ethanol (approx. 60-70°C). Do not boil excessively. | High solubility of the salt in hot alcohol; minimizes thermal decomposition. |

| 2. Decolorization (Optional) | If the solution remains dark purple/brown, add a small amount of activated charcoal, stir for 5 mins, and filter hot through Celite. | Charcoal adsorbs high-molecular-weight azo impurities. |

| 3. Iodine Reduction (Critical) | If a purple tint persists, add a trace amount of solid Sodium Bisulfite ( | Reduces free Iodine ( |

| 4. Crystallization | Allow the solution to cool to room temperature. Then, slowly add Diethyl Ether until turbidity (cloudiness) just appears. | Ether acts as an anti-solvent, forcing the salt out of solution while keeping organic impurities dissolved. |

| 5. Precipitation | Cool the flask to 0°C (ice bath) or -20°C for 2 hours. | Maximizes yield. |

| 6. Isolation | Filter the crystals under vacuum. Wash with cold 1:1 EtOH/Ether . | Removes mother liquor containing the oxidized impurities. |

| 7. Drying | Dry under high vacuum in the dark. | Removes solvent traces which can catalyze further degradation. |

Workflow Diagram

Figure 2: Decision tree for purification based on visual inspection of the dissolved crude material.

Prevention & Storage Best Practices

Objective: Prevent recurrence of oxidation.

| Parameter | Specification | Reason |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Essential. Displaces oxygen to prevent hydrazine oxidation and iodide liberation [1]. |

| Temperature | -20°C (Freezer) | Arrhenius equation dictates that lower temperatures significantly slow the rate of auto-oxidation [2]. |

| Light | Amber Vials / Foil Wrap | Light catalyzes the photo-oxidation of iodide to iodine ( |

| Humidity | Desiccator | Moisture accelerates hydrolysis and proton transfer, facilitating oxidation. |

Pro-Tip: If you use the reagent infrequently, subdivide the purified batch into smaller aliquots inside a glovebox. This prevents repeated freeze-thaw cycles and air exposure for the main stock.

Frequently Asked Questions (FAQs)

Q1: Can I use the reagent if it is slightly pink? A: Yes, for most robust reactions (like Fischer Indole), a slight pink hue (trace iodine) is tolerable. However, if the stoichiometry is strict (1:1), the effective molecular weight may have shifted due to impurities. For sensitive catalytic steps, purify it.

Q2: Why use the Hydroiodide salt instead of the Hydrochloride? A: While the Hydrochloride (HCl) salt is generally more stable and less prone to "purple" iodine discoloration, the Hydroiodide (HI) salt is often formed during specific synthesis routes (e.g., reduction of diazonium salts with HI/sulfite) or chosen for specific solubility profiles. If you have a choice and stability is the main concern, the HCl salt is preferred [4].

Q3: Is the purple vapor dangerous?

A: Yes. If you see purple fumes, that is sublimed Iodine (

Q4: How do I dispose of the brown waste mother liquor? A: The waste contains hydrazine derivatives and potentially free iodine. It should be quenched with dilute sodium hypochlorite (bleach) or a specific hydrazine neutralizer before being disposed of as halogenated organic waste, adhering to local EHS regulations [5].

References

-

National Institutes of Health (NIH). (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. PMC. Retrieved from [Link]

-

Thieme Chemistry. (2009).[1] Product Class 34: Arylhydrazines.[2] Science of Synthesis. Retrieved from [Link]

-

ResearchGate. (2013).[3] Purification of hydrazine hydrate waste salt. Retrieved from [Link]

Sources

improving solubility of (4-Iodophenyl)hydrazine hydroiodide in organic solvents

A-Level Guide for Researchers on Improving Solubility in Organic Solvents

Welcome to the technical support guide for (4-Iodophenyl)hydrazine hydroiodide. This resource is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this valuable synthetic intermediate. As a salt, its stability is enhanced, but this often comes at the cost of poor solubility in many common organic solvents required for synthesis. This guide provides in-depth troubleshooting, foundational chemical principles, and validated protocols to overcome these hurdles.

Quick Reference: Solubility Strategy

Before proceeding to detailed troubleshooting, consult the following summary table and decision workflow to quickly identify a potential solution for your system.

Table 1: Predicted Qualitative Solubility of (4-Iodophenyl)hydrazine Forms

| Solvent Class | Example Solvents | (4-Iodophenyl)hydrazine Hydroiodide (Salt) | (4-Iodophenyl)hydrazine (Freebase) | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High / Moderate | Moderate / Low | The ionic salt is readily solvated by protic solvents capable of hydrogen bonding. The freebase is less polar. |

| Polar Aprotic | DMSO, DMF | Moderate / Low | High | The freebase is soluble in polar aprotic solvents, while the salt's high lattice energy makes it less soluble without protic interactions. |

| Ethereal | THF, 1,4-Dioxane, Diethyl Ether | Very Low / Insoluble | Moderate | These solvents have low polarity and cannot effectively solvate the ionic salt. The freebase has significantly better solubility. |

| Hydrocarbon | Toluene, Hexanes | Insoluble | Low / Insoluble | Non-polar solvents are unable to overcome the lattice energy of the salt or effectively solvate the polar freebase. |

Solubility Enhancement Decision Workflow

This workflow provides a logical path to diagnose and solve solubility issues based on your specific experimental context.

Caption: Decision workflow for improving reagent solubility.

Troubleshooting Guide & FAQs

This section addresses specific issues in a direct question-and-answer format.

Q1: My this compound won't dissolve in THF for my Fischer indole synthesis. What's happening?

A1: This is a classic "like dissolves like" problem. This compound is a salt. It consists of a protonated hydrazine cation and an iodide anion. This ionic structure gives it a high lattice energy, making it most soluble in polar, protic solvents (like water or ethanol) that can effectively surround and stabilize these ions. Tetrahydrofuran (THF) is a relatively non-polar, aprotic solvent and lacks the ability to break down the salt's crystal lattice, resulting in very poor solubility.[1]

Q2: Can I just add a base to my reaction mixture to liberate the freebase in situ?

A2: This is a viable strategy, but it requires careful consideration of your reaction conditions.

-

For Non-Acid-Catalyzed Reactions: Yes. Adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can neutralize the hydroiodide, forming the more organic-soluble freebase and a triethylammonium iodide salt, which may precipitate. See Protocol A for this in-situ method.

-

For Acid-Catalyzed Reactions (e.g., Fischer Indole Synthesis): This is generally not recommended. The Fischer indole synthesis requires an acid catalyst (Brønsted or Lewis) to proceed.[2][3] Adding a base to liberate the free hydrazine will neutralize your catalyst, effectively stopping the reaction. In this scenario, the best approach is to isolate the freebase before introducing it to the reaction. See Protocol B .

Q3: I tried heating the mixture, but the solid still isn't dissolving. Should I increase the temperature further?

A3: Caution is advised. While moderate heating can increase the rate of dissolution and solubility, hydrazines as a class of compounds can be thermally unstable.[4][5] Aggressive heating, especially in the presence of metal catalysts or oxidizing agents, can lead to decomposition. If gentle warming (40-60 °C) does not resolve the issue, it is safer to pursue an alternative strategy like using a co-solvent or converting to the freebase rather than risking thermal decomposition.

Q4: What is the difference between the "hydroiodide" and the "hydrochloride" salt? Does it matter for solubility?

A4: Both are salts of (4-Iodophenyl)hydrazine formed with a strong acid (HI or HCl, respectively). While their chemical reactivity is nearly identical, their physical properties, including solubility, can differ slightly due to the different sizes and properties of the iodide (I⁻) and chloride (Cl⁻) counter-ions. However, the fundamental solubility challenge in non-polar organic solvents remains the same for both salts. The strategies outlined in this guide are applicable to both the hydroiodide and hydrochloride forms.[6]

Q5: How do I know if I have successfully converted the salt to the freebase?

A5: There are two primary indicators:

-

Physical Change: The freebase of (4-Iodophenyl)hydrazine is a solid with a different melting point (102-106 °C) and appearance than the salt. Upon successful conversion and extraction, you should isolate a solid that corresponds to the properties of the freebase.

-

Chromatographic Analysis: The most reliable method is Thin Layer Chromatography (TLC). The salt is highly polar and will likely remain at the baseline (Rf ≈ 0) in typical non-polar solvent systems (e.g., ethyl acetate/hexanes). The freebase is less polar and will move up the plate (Rf > 0). By spotting the starting salt, the reaction mixture, and a pure freebase standard (if available), you can clearly monitor the conversion.

The Chemistry of Solubility: Salt vs. Freebase

Understanding the equilibrium between the salt and freebase forms is key to manipulating solubility. The hydroiodide salt exists in equilibrium with its constituent freebase and hydroiodic acid.

Sources

removing iodine impurities from 4-iodophenylhydrazine reactions

Technical Support Center: 4-Iodophenylhydrazine Purification & Stability

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of handling 4-iodophenylhydrazine (4-IPH) and its hydrochloride salt.

Aryl hydrazines are notoriously unstable, but the para-iodo variant presents a unique "autocatalytic" failure mode. The carbon-iodine (C-I) bond is photosensitive, and the hydrazine moiety is oxidation-prone. When these degrade, they release free iodine (

This guide provides a self-validating workflow to break this cycle, remove impurities, and restore reagent integrity.

Module 1: Diagnostic & Triage

Q: My white 4-IPH powder has turned yellow/brown. Is it ruined?

A: Not necessarily, but it requires immediate intervention. The discoloration is likely a combination of free elemental iodine (

-

The Risk: Free iodine is not just an impurity; it is a catalyst for the decomposition of aryl hydrazines into aryl iodides and radicals [2]. Leaving it untreated accelerates the "browning" exponentially.

-

The Test: Dissolve a small amount (10 mg) in methanol. Add a drop of starch solution. A blue/black color confirms free iodine.

Q: Can I use the discolored material directly in a Fischer Indole Synthesis?

A: No. Iodine is a potent oxidant and a poison for many Lewis acid catalysts (e.g.,

Module 2: Purification Protocols

Protocol A: Chemical Scavenging (The Thiosulfate Wash)

Use this for crude reaction mixtures or heavily discolored free base.

Mechanism: Sodium thiosulfate reduces insoluble, colored free iodine (

Step-by-Step:

-

Dissolution: Dissolve the crude 4-IPH in a minimal amount of Ethyl Acetate (EtOAc) .

-

Note: Do not use ether if peroxides are a concern, as they accelerate hydrazine oxidation.

-

-

The Wash: Wash the organic layer twice with a 10% Sodium Thiosulfate (

) solution.-

Visual Check: The organic layer should lighten significantly from brown to pale yellow/orange.

-

-

Brine Wash: Wash once with saturated brine to remove trapped water.

-

Drying: Dry over anhydrous Sodium Sulfate (

). Avoid Magnesium Sulfate ( -

Isolation: Concentrate in vacuo in the dark (wrap rotovap flask in foil).

Protocol B: Recrystallization (The HCl Salt Method)

Use this for final polishing of the Hydrochloride salt (4-IPH·HCl) to achieve >98% purity.

Solvent System: Ethanol (EtOH) / Diethyl Ether (

| Parameter | Specification | Reason |

| Primary Solvent | Absolute Ethanol (boiling) | Solubilizes the salt at high temp; poor solubility cold. |

| Anti-Solvent | Diethyl Ether or cold 6M HCl | Forces precipitation of the salt while keeping iodine in solution. |

| Temperature | < 70°C | Avoid prolonged boiling; hydrazine decomposes with heat. |

Procedure:

-

Place crude 4-IPH·HCl in an Erlenmeyer flask.

-

Add Absolute Ethanol with 1% conc. HCl (to prevent de-salting). Heat gently until dissolved.

-

Optional: If solution remains dark, add activated charcoal, stir for 5 mins, and hot-filter through Celite.

-

Cool to room temperature slowly.

-

Add Diethyl Ether dropwise until turbidity (cloudiness) persists.

-

Refrigerate at 4°C for 4 hours.

-

Filter crystals and wash with cold 1:1 EtOH/Ether.

-

Vacuum dry in the dark.

Module 3: The "Iodine Loop" Visualization

Understanding why the purification is necessary prevents recurrence. The diagram below illustrates the autocatalytic decomposition cycle you are interrupting.

Caption: The "Iodine Loop": Free iodine generated by light exposure acts as an oxidant, attacking the remaining hydrazine and accelerating decomposition. Removal is critical to stop this cycle.

Module 4: Storage & Stability FAQs

Q: How should I store the purified material? A:

-

Vessel: Amber glass vial (UV protection is non-negotiable).

-

Atmosphere: Argon or Nitrogen flush. Oxygen creates hydroperoxides which cleave the hydrazine.

-

Temp: -20°C is ideal; 4°C is acceptable for short-term (<1 month).

Q: Why does the melting point vary so much in literature? A:

-

Free Base: ~102–106°C [3].

-

Hydrochloride Salt: Often decomposes before melting or melts >180°C (with decomp).

-

Note: If your melting point is broad (e.g., 95–103°C), it indicates significant contamination with the de-iodinated byproduct (phenylhydrazine) or oxidation products.

References

-

Sigma-Aldrich. (n.d.). 4-Iodophenylhydrazine Safety Data Sheet. Retrieved from

-

Dong, C. P., et al. (2018).[1][2][3][4] Synthesis of Aryl Iodides from Arylhydrazines and Iodine.[1][2][3][5] ACS Omega, 3(8), 9878–9884. Retrieved from

-

Thermo Fisher Scientific. (n.d.). 4-Iodophenylhydrazine, 95% Product Specifications. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Storage and Handling of Hydrazine Hydroiodides

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage conditions to prevent the oxidation of hydrazine hydroiodides. Understanding and implementing these protocols are critical for maintaining reagent integrity, ensuring experimental reproducibility, and upholding laboratory safety.

Introduction: The Challenge of Hydrazine Hydroiodide Stability

Hydrazine hydroiodides are powerful reducing agents and versatile building blocks in organic synthesis. However, their utility is intrinsically linked to their chemical stability. The hydrazine moiety is susceptible to oxidation, a process that can be accelerated by atmospheric oxygen, light, and trace metal impurities.[1][2] Oxidation of hydrazine hydroiodide leads to the formation of various byproducts, including nitrogen gas, ammonia, and potentially iodine, which can compromise the purity of the reagent and the outcome of your experiments.[3][4] This guide will equip you with the knowledge and procedures to effectively mitigate these degradation pathways.

Part 1: Troubleshooting Guide for Oxidized Hydrazine Hydroiodides

This section addresses specific issues that may arise from the improper storage or handling of hydrazine hydroiodides, leading to their oxidation.

Issue 1: Visual Changes in the Reagent - Discoloration (Yellow to Brown)

-

Question: My once white or off-white hydrazine hydroiodide has turned yellow/brown. What does this indicate and is it still usable?

-

Answer: A yellow to brown discoloration is a primary visual indicator of oxidation. This color change is often due to the formation of iodine (I₂) through the oxidation of the iodide counter-ion, which can be initiated by the decomposition of the hydrazine cation. The presence of trace metal ions can catalyze this process.[3][5]

Causality: The oxidation of hydrazine can be a complex process. In the presence of an oxidizing agent, such as atmospheric oxygen, the hydrazinium ion can lose electrons. This can lead to the formation of a hydrazyl radical, which is highly reactive and can undergo further reactions to produce nitrogen gas and other byproducts.[4] The oxidation of the iodide to iodine contributes to the observed color change.

Recommended Action:

-

Assess the Extent of Discoloration: A pale yellow tint may indicate minimal oxidation, and the reagent might still be suitable for less sensitive applications. However, a significant brown coloration suggests substantial degradation, and the use of this material is discouraged as it can lead to unpredictable results and the introduction of impurities into your reaction.

-

Purity Assessment (If Necessary): For critical applications, if you suspect minor oxidation, you can assess the purity using techniques like titration or Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the extent of degradation.

-

Proper Disposal: If significant degradation is confirmed, the compound should be disposed of according to your institution's hazardous waste guidelines.[6]

-

Issue 2: Inconsistent Experimental Results or Low Yields

-

Question: I am experiencing inconsistent yields and unexpected side products in a reaction that uses hydrazine hydroiodide. Could this be related to its storage?

-

Answer: Absolutely. The use of oxidized hydrazine hydroiodide is a common culprit for poor reproducibility and diminished yields in chemical reactions.

Causality: As a reducing agent, the potency of hydrazine hydroiodide is directly proportional to its purity. When oxidized, the concentration of the active hydrazine species is lowered, leading to incomplete reactions. Furthermore, the byproducts of oxidation, such as iodine, can participate in unwanted side reactions, leading to a complex mixture of products and making purification difficult.

Recommended Action:

-

Verify Reagent Quality: Before troubleshooting other reaction parameters, confirm the quality of your hydrazine hydroiodide. If it shows any signs of discoloration, it is best to use a fresh, properly stored batch.

-

Implement a "First-In, First-Out" (FIFO) System: Use older batches of reagents first to minimize the chances of using degraded materials.

-

Standardize Storage Protocols: Ensure that everyone in the lab follows the recommended storage procedures outlined in Part 2 of this guide to maintain reagent consistency.

-

Issue 3: Pressure Buildup in the Storage Container

-

Question: I noticed that the cap on my hydrazine hydroiodide container was slightly bulging. What could cause this?

-

Answer: Pressure buildup in the container is a serious safety concern and a strong indicator of decomposition.

Causality: The oxidation of hydrazine can produce gaseous byproducts, most notably nitrogen gas (N₂).[1] If the container is tightly sealed and decomposition occurs, the accumulation of this gas can lead to a dangerous increase in pressure. This process can be accelerated by elevated temperatures.[7]

Recommended Action:

-

Handle with Extreme Caution: Do not attempt to open a visibly pressurized container. Move it to a well-ventilated fume hood.

-

Consult Your Safety Officer: Contact your institution's Environmental Health and Safety (EHS) department for guidance on how to safely vent and dispose of the material.

-

Review Storage Temperature: This issue is often linked to storage at temperatures that are too high. Ensure that hydrazine hydroiodides are stored at the recommended temperature (see Part 2).

-

Part 2: Frequently Asked Questions (FAQs) on Storage Conditions

This section provides direct answers to common questions regarding the optimal storage of hydrazine hydroiodides.

-

Question 1: What is the ideal storage environment for hydrazine hydroiodides?

Answer: The ideal storage environment for hydrazine hydroiodides is a cool, dry, and dark place, under an inert atmosphere.[6][8]

-

Temperature: Storage at refrigerated temperatures (2-8 °C) is often recommended to slow down the rate of decomposition.[9] However, always consult the manufacturer's safety data sheet (SDS) for specific temperature recommendations.

-

Atmosphere: Hydrazine hydroiodides are air-sensitive.[1] They should be stored under an inert gas like nitrogen or argon to prevent oxidation from atmospheric oxygen.[10]

-

Light: Protect the compound from light, as UV radiation can promote decomposition.[2] Store in an amber glass bottle or in a light-blocking secondary container.

-

Moisture: Hydrazine salts can be hygroscopic. Store in a desiccator or a dry cabinet to prevent moisture absorption, which can accelerate degradation.[7]

-

-

Question 2: What type of container should I use to store hydrazine hydroiodides?

Answer: The choice of container is crucial for maintaining the integrity of hydrazine hydroiodides.

-

Primary Container: Use a tightly sealed, corrosion-resistant container.[11] Amber glass bottles with a secure, chemically inert cap (e.g., with a PTFE liner) are a good choice.[12] Avoid using containers with metal components that can come into contact with the compound, as metal ions can catalyze oxidation.[3][5]

-

Secondary Containment: Always place the primary container in a compatible secondary container, such as a polyethylene tray, to contain any potential spills.[13]

-

-

Question 3: How can I create an inert atmosphere for storage?

Answer: For long-term storage or for highly sensitive applications, creating an inert atmosphere is essential.

-

Schlenk Flasks: For laboratory-scale quantities, storing the compound in a Schlenk flask under a positive pressure of nitrogen or argon is a robust method.[14]

-

Glovebox: If available, storing hydrazine hydroiodides inside a nitrogen- or argon-filled glovebox provides the highest level of protection from air and moisture.

-

Inert Gas Blanket: For reagents in septum-sealed bottles, it is good practice to backfill the bottle with an inert gas after each use.[15][16] This can be done by inserting a needle connected to a source of inert gas through the septum while withdrawing the reagent with another needle.[17]

-

-

Question 4: Are there any chemicals that should not be stored near hydrazine hydroiodides?

Answer: Yes. Due to its reactivity, hydrazine hydroiodide should be stored away from incompatible materials.

-

Oxidizing Agents: Keep it segregated from strong oxidizing agents such as peroxides, nitrates, and perchlorates, as contact can lead to a vigorous, potentially explosive reaction.[1][18]

-

Acids: Store separately from strong acids.[6]

-

Metal Salts: Avoid storage near metal salts, as many can act as catalysts for decomposition.[6]

-

Part 3: Experimental Protocols and Data

Protocol for Long-Term Storage of Hydrazine Hydroiodide

-

Glassware Preparation: Ensure the storage container (preferably an amber Schlenk flask) is clean and thoroughly dried in an oven at >120 °C for at least 4 hours to remove all traces of moisture.[15]

-

Inerting the Flask: Assemble the hot flask and allow it to cool to room temperature under a stream of dry nitrogen or argon.

-

Transfer of Hydrazine Hydroiodide: In a glovebox or under a positive pressure of inert gas, quickly transfer the hydrazine hydroiodide from its original container to the prepared Schlenk flask.

-

Sealing: Securely close the flask's stopcock. For added protection, you can wrap the joint with Parafilm.

-

Labeling: Clearly label the flask with the chemical name, date, and any hazard warnings.

-

Storage Location: Place the sealed flask in a designated, cool, dark, and dry location, such as a refrigerator or a cold room rated for chemical storage. Ensure it is segregated from incompatible chemicals.

Data Summary Table

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (or as per SDS) | Reduces the rate of thermal decomposition.[9] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation by atmospheric oxygen.[10] |

| Light | Store in the dark (amber bottle) | Prevents photodegradation.[2] |

| Moisture | Dry environment (desiccator) | Prevents hydrolysis and moisture-accelerated degradation.[7] |

| Container | Tightly sealed amber glass with PTFE liner | Ensures chemical compatibility and prevents light exposure.[12] |

Part 4: Visualizations

Troubleshooting Logic for Suspected Hydrazine Hydroiodide Oxidation

Sources

- 1. arxada.com [arxada.com]

- 2. Hydrazine (EHC 68, 1987) [inchem.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. gyanvihar.org [gyanvihar.org]

- 5. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. merckmillipore.com [merckmillipore.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Inerting | Air Liquide in the United Kingdom [uk.airliquide.com]

- 11. enviroserve.com [enviroserve.com]

- 12. ibisscientific.com [ibisscientific.com]

- 13. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. ehs.umich.edu [ehs.umich.edu]

- 16. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. nj.gov [nj.gov]

Validation & Comparative

Spectroscopic Characterization Guide: (4-Iodophenyl)hydrazine Hydroiodide

The following guide details the infrared spectroscopic characterization of (4-Iodophenyl)hydrazine Hydroiodide , a critical intermediate in heterocyclic synthesis (e.g., Fischer Indole) and aryl radical generation.

This guide moves beyond simple peak listing to explain the structural causality of the spectrum, comparing it against its free base and hydrochloride analogs to aid in precise identification.

Compound Identity:

-

Chemical Name: this compound

-

Parent Free Base CAS: 13116-27-3[1]

-

Target Form: Hydroiodide Salt (

) -

Molecular Weight: ~361.95 g/mol (Free base: 234.04 + HI: 127.91)

Spectral Fingerprint Analysis

The IR spectrum of the hydroiodide salt is distinct from the free base due to the protonation of the hydrazine moiety. The spectrum is dominated by the Ammonium/Hydrazinium Band and the Carbon-Iodine (C-I) signature .

A. The Diagnostic Regions (Functional Group Assignment)

| Frequency Region ( | Intensity | Assignment | Structural Causality & Salt Effect |

| 3200 – 2600 | Broad, Strong | The Salt Signature: Unlike the free base (which shows sharp doublets at ~3300/3400), the hydroiodide forms a broad "ammonium envelope." This overlaps and obscures the aromatic | |

| ~1610 – 1590 | Medium | Characteristic deformation of the protonated hydrazine group. | |

| 1580 – 1480 | Medium/Sharp | Ar | Aromatic ring breathing modes. The presence of the heavy Iodine atom often shifts these slightly lower compared to chloro-analogs. |

| 1180 – 1150 | Medium | Vibration of the bond connecting the hydrazine group to the phenyl ring. | |

| 840 – 810 | Strong | Ar | Para-Substitution Marker: A strong, solitary band characteristic of 1,4-disubstitution (p-iodophenyl). |

| 550 – 480 | Medium/Strong | The Iodine Fingerprint: The heavy iodine atom vibrates at a low frequency. This distinguishes it from the Chloro- analog (which absorbs at ~700-750 |

B. Comparative Performance: Salt vs. Free Base vs. Alternatives

The choice of the hydroiodide form over the free base or hydrochloride affects both spectral resolution and chemical stability.

| Feature | (4-Iodophenyl)hydrazine Hydroiodide | Free Base (Parent) | Hydrochloride Salt (Alternative) |

| N-H Region | Broad Envelope (2600-3200): Hard to resolve individual NH bands; indicates ionic lattice. | Sharp Doublet (3300-3400): Distinct symmetric/asymmetric stretches. | Broad Envelope: Similar to HI, but often broader due to stronger H-bonding of |

| Stability | High: Resistant to oxidation; non-volatile. | Low: Prone to oxidation (turning brown/red) and air sensitivity. | High: Standard commercial form; very stable. |

| C-X Region | Distinct C-I (~500): Clear separation from fingerprint noise. | Distinct C-I: Visible, but less intense than in ionic lattice. | C-Cl Interference: If comparing to chloro-analog, C-Cl bands appear higher (~700). |

| Hygroscopicity | Moderate: Iodide is large/polarizable; often less hygroscopic than HCl. | Low: Hydrophobic character dominates. | High: Often absorbs water, creating broad -OH bands in IR. |

Self-Validating Experimental Protocol

To ensure data integrity, follow this protocol designed to minimize environmental interference (moisture/oxidation) which plagues hydrazine analysis.

Method: Attenuated Total Reflectance (ATR-FTIR)

Why ATR? Hydrazine salts can react with KBr pellets under high pressure (ion exchange) or absorb moisture during grinding. ATR minimizes sample prep time and exposure.

-

System Blank: Clean the diamond crystal with isopropanol. Collect a background spectrum (air) to remove

and -

Sample Loading: Place ~5 mg of the solid hydroiodide on the crystal.

-

Checkpoint: Ensure the sample is a uniform powder. Large crystals cause poor contact (low intensity).

-

-

Compression: Apply pressure using the anvil until the preview spectrum intensity stabilizes.

-

Target: Absorbance of strongest peak (usually para-oop at ~820